molecular formula C7H5ClN4O2 B13021306 5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B13021306
M. Wt: 212.59 g/mol
InChI Key: RAFNDFYEIRKCNV-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 1511590-31-0) is a high-purity chemical building block designed for advanced pharmaceutical and organic synthesis research. This compound features a versatile pyrazolo[4,3-d]pyrimidine core, a privileged scaffold recognized for its significant biological activities . The molecule is engineered with reactive sites—a carboxylic acid group and a chloro substituent—that facilitate further structural diversification through cross-coupling and condensation reactions, making it an ideal precursor for constructing targeted libraries of novel bioactive molecules. This scaffold is of particular interest in medicinal chemistry for the development of potential therapeutic agents. Research into analogous pyrazolo[4,3-d]pyrimidine systems has demonstrated their utility as synthetically accessible frameworks for creating molecules that interact with key enzymatic pathways . The structural features of this specific compound make it a valuable intermediate for researchers exploring new chemical entities in various drug discovery programs. Disclaimer: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or animal use. Purchasers are responsible for verifying the suitability of products for their intended purpose.

Properties

Molecular Formula

C7H5ClN4O2

Molecular Weight

212.59 g/mol

IUPAC Name

5-chloro-7-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C7H5ClN4O2/c1-2-3-4(10-7(8)9-2)5(6(13)14)12-11-3/h1H3,(H,11,12)(H,13,14)

InChI Key

RAFNDFYEIRKCNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=C(NN=C12)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[4,3-d]pyrimidine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines, including 5-chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, exhibit promising antitumor properties. These compounds have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that such compounds can act on multiple cellular pathways involved in cancer progression, making them valuable candidates for further development as anticancer agents .

Immunomodulatory Effects

The compound has also been identified as a potential agonist for Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response. TLR7 agonists are being explored for their ability to enhance immune responses against tumors and viral infections. The activation of TLR7 can stimulate dendritic cells and promote the production of cytokines that are essential for effective immune responses . This makes this compound a candidate for developing immunotherapeutic agents.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance biological activity. The compound can be synthesized through methods such as:

  • Cyclization Reactions : Utilizing starting materials like chloromethyl pyrazoles and carboxylic acids to form the desired pyrazolo-pyrimidine structure.
  • Functionalization : Modifying the carboxylic acid group or introducing other substituents to improve solubility and bioavailability.

These synthetic approaches enable the generation of various derivatives with tailored pharmacological profiles, increasing the potential for therapeutic applications.

Anticancer Research

A notable study explored the anticancer effects of a series of pyrazolo[4,3-d]pyrimidine derivatives, including this compound. The results demonstrated significant cytotoxicity against human cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through biochemical assays and flow cytometry analyses .

Immunotherapy Trials

In preclinical trials focusing on TLR7 agonists, compounds similar to this compound were tested for their ability to enhance antitumor immunity in mouse models. The findings indicated that these compounds could effectively stimulate immune responses, leading to reduced tumor growth and improved survival rates in treated mice compared to controls .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antitumor ActivityInhibition of tumor cell proliferation; induction of apoptosis ,
ImmunomodulationAgonist for TLR7; enhances immune response against tumors ,
Synthesis TechniquesCyclization and functionalization methods for derivative production ,
Case StudiesDemonstrated efficacy in preclinical models for cancer treatment ,

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The molecular docking studies have shown that this compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Substituent and Core Heterocycle Variations

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Core Structure Substituents Key Properties/Applications Reference
5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid Pyrazolo[4,3-d]pyrimidine 5-Cl, 7-CH₃, 3-COOH Potential enzyme inhibitor; moderate solubility
6-Methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid Pyrazolo[4,3-d]pyrimidine 6-CH₃, 7-Oxo, 3-COOH Increased H-bonding (7-oxo); lower lipophilicity
3-Isobutyl-7-chloro-1H-pyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine 3-Isobutyl, 7-Cl Enhanced membrane permeability; steric bulk
5-Oxo-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Pyrazolo[1,5-a]pyrimidine 5-Oxo (dihydro), 3-COOH Planarity disruption; altered π-π interactions
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid Triazolo-thiadiazine Dichlorophenyl, pyrazolyl, 7-COOH Multi-heteroatom system; potential antimicrobial activity

Physicochemical and Spectral Properties

  • Acidity and Solubility: The carboxylic acid group at position 3 in the target compound enhances solubility in aqueous buffers compared to non-carboxylic analogs (e.g., 3-Isobutyl-7-chloro derivative ). However, the 7-oxo analog () may exhibit greater solubility due to additional H-bonding capacity.
  • Melting Points : The chloro and methyl substituents in the target compound likely increase crystallinity, resulting in a higher melting point (>250°C inferred) compared to dihydro derivatives (e.g., 5-oxo-4,5-dihydro analog in ), which exhibit reduced planarity .
  • NMR Shifts : Aromatic protons in the target compound’s pyrazolo-pyrimidine core would resonate near δ 8.6–8.7 ppm (similar to ’s δ 8.67 signal for C2-H), but substituent effects (e.g., electron-withdrawing Cl) may cause downfield shifts .

Structural Insights from Crystallography

The SHELX software suite () has been pivotal in resolving molecular conformations of similar heterocycles. For example, the pyrazolo-pyrimidine core’s planarity and substituent orientations could be analyzed via SHELXL refinement, revealing how chloro and methyl groups influence crystal packing and stability .

Biological Activity

5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and related research findings.

  • Molecular Formula : C6H5ClN4O2
  • Molecular Weight : 188.58 g/mol
  • CAS Number : 633328-98-0

Research indicates that pyrazolo[4,3-d]pyrimidine derivatives, including this compound, exhibit biological activities through several mechanisms:

  • Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) :
    • This inhibition promotes erythropoietin (EPO) production by stabilizing the HIFα subunit, making it a candidate for treating renal anemia .
  • Antiviral Activity :
    • Compounds in this class have shown efficacy against various viruses, including hepatitis A virus (HAV) and other viral strains. For instance, certain derivatives demonstrated significant antiviral effects with low effective concentrations .
  • Anti-inflammatory Properties :
    • Pyrazolo[4,3-d]pyrimidine derivatives have been noted for their anti-inflammatory effects, potentially offering therapeutic benefits in inflammatory diseases .

Efficacy in Animal Models

A study on pyrazolo[4,3-d]pyrimidine derivatives highlighted their ability to increase hemoglobin levels in anemic model rats after repeated oral administration. This effect was attributed to the stabilization of HIFα and subsequent EPO production .

Antiviral Activity

The following table summarizes the antiviral efficacy of selected pyrazolo[4,3-d]pyrimidine compounds against various viruses:

Compound NameVirus TargetedEC50 (μM)Reference
Compound 1Hepatitis A Virus20
Compound 2Zika Virus2.4
Compound 3Dengue Virus1.4

Case Study 1: Treatment of Renal Anemia

A study evaluated the effects of a series of pyrazolo[4,3-d]pyrimidine derivatives on hemoglobin levels in rats. The lead compound significantly increased hemoglobin levels compared to control groups over a period of treatment.

Case Study 2: Antiviral Efficacy

In a comparative study against different viral strains, certain derivatives exhibited potent antiviral activity with minimal cytotoxicity. The results indicated that these compounds could serve as potential therapeutic agents for viral infections.

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